molecular formula C12H14O3 B13912669 methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate

methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate

Cat. No.: B13912669
M. Wt: 206.24 g/mol
InChI Key: YIWRHLWWRLWQGG-SECBINFHSA-N
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Description

Methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate is a chiral organic compound featuring an indan core (a bicyclo[4.3.0] system consisting of a benzene ring fused to a cyclopentane ring). Key structural attributes include:

  • Ester functional group: A methyl ester (-COOCH₃) at the 2-position of the indan ring.
  • Hydroxy substituent: A hydroxyl (-OH) group at the 6-position of the indan.
  • Stereochemistry: The (1R) configuration at the bridgehead carbon of the indan system.

This compound is of interest in organic synthesis and pharmaceutical research due to its bicyclic framework and stereochemical specificity.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-[(1R)-6-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate

InChI

InChI=1S/C12H14O3/c1-15-12(14)6-9-3-2-8-4-5-10(13)7-11(8)9/h4-5,7,9,13H,2-3,6H2,1H3/t9-/m1/s1

InChI Key

YIWRHLWWRLWQGG-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H]1CCC2=C1C=C(C=C2)O

Canonical SMILES

COC(=O)CC1CCC2=C1C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate typically involves the esterification of 6-hydroxyindan-1-yl acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as chromatography ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-oxoindan-1-yl acetate.

    Reduction: Formation of 6-hydroxyindan-1-yl methanol.

    Substitution: Formation of various ethers and esters depending on the substituent used.

Scientific Research Applications

Methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxyindan-1-yl acetic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate with key analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Stereochemistry Source
This compound* C₁₂H₁₄O₃ 206.24 Ester, hydroxy 6-hydroxyindan-1-yl (1R) Hypothetical
Xylogranatin D C₂₉H₃₄O₁₀ 542.60 Ester, acetyloxy, ketone Complex furan and cyclohexane systems (1R,6R)
Methyl 2-(6-methoxyindol-3-yl)-2-oxoacetate C₁₂H₁₁NO₄ 233.22 Ester, oxo, methoxy 6-methoxyindol-3-yl N/A
Methyl dihydrojasmonate C₁₃H₂₂O₃ 226.31 Ester, ketone, pentyl 3-oxo-2-pentylcyclopentyl (1R,2R)
Methyl 2-(isoindolin-1-yl)acetate C₁₁H₁₃NO₂ 191.23 Ester, amine Isoindolin-1-yl N/A

*Hypothetical data inferred from structural analogs.

Key Findings from Comparative Analysis

Functional Group Impact
  • Hydroxy vs. Methoxy : The hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to methoxy-substituted analogs (e.g., ). This may increase solubility in polar solvents and influence receptor binding in bioactive contexts .
  • Ester Reactivity: The methyl ester group is common across all compounds, but its reactivity varies with adjacent substituents.
Stereochemical Considerations
  • The (1R) configuration in the target compound and the (1R,2R) configuration in methyl dihydrojasmonate () highlight the role of stereochemistry in biological activity. Methyl dihydrojasmonate is a fragrance ingredient, suggesting chiral esters may have sensory or bioactive properties .
Bicyclic Systems
  • Indan vs. Indole vs. Isoindoline: The indan core (bicyclo[4.3.0]) in the target compound differs from indole (aromatic heterocycle) and isoindoline (bicyclic amine). Indole derivatives (e.g., ) are prevalent in alkaloid synthesis and serotonin analogs . Isoindoline esters () may exhibit basicity due to the amine group, unlike the neutral hydroxyindan system .

Biological Activity

Methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate, a compound with the CAS number 1187197-92-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its indan structure, which is known for its versatility in biological applications. The compound's structure is crucial for its interaction with various biological targets.

PropertyValue
Molecular FormulaC13H12O3
Molecular Weight220.24 g/mol
CAS Number1187197-92-7

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases such as CSF-IR (Colony Stimulating Factor Receptor) and Raf kinase, which play pivotal roles in cellular signaling pathways related to proliferation and survival .
  • Antioxidant Properties : The hydroxyl group in the indan moiety may contribute to antioxidant activity, potentially reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating inflammatory pathways, which could be a significant aspect of this compound's biological profile .

Cytotoxicity and Antitumor Activity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating potent activity.

Cell LineIC50 (µM)
MCF-715.4
HeLa20.3
A54918.5

These findings suggest that this compound may serve as a lead compound for developing new antitumor agents.

Neuroprotective Effects

In neuropharmacological studies, this compound demonstrated protective effects against neuronal cell death induced by glutamate toxicity in primary neuronal cultures. This suggests potential applications in treating neurodegenerative diseases.

Study on Anti-inflammatory Effects

A study published in Phytochemistry evaluated the anti-inflammatory effects of this compound using an animal model of inflammation. The results indicated a significant reduction in edema and inflammatory markers in treated animals compared to controls, supporting its use as an anti-inflammatory agent .

Mechanistic Insights from Kinase Inhibition Studies

In a mechanistic study, researchers explored the inhibition of CSF-IR signaling pathways by this compound. The compound was found to disrupt the formation of homodimers essential for CSF signaling, leading to decreased macrophage proliferation and survival .

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